2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonation of a benzene derivative, followed by the introduction of the cyclohexyl group and the fluorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE likely involves the inhibition of specific enzymes or receptors. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of a cyclohexyl group and a fluorophenyl group. These features may confer unique biological activities or chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O4S/c1-29-20-12-11-16(13-17(20)22)30(27,28)25(15-7-3-2-4-8-15)14-21(26)24-19-10-6-5-9-18(19)23/h5-6,9-13,15H,2-4,7-8,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROIPQJFTKELRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3CCCCC3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.